

# (2-Formyl-4,5-dimethoxyphenyl)boronic acid structure and synthesis

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## Compound of Interest

Compound Name:	(2-Formyl-4,5-dimethoxyphenyl)boronic acid
Cat. No.:	B1343761

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An In-Depth Technical Guide to **(2-Formyl-4,5-dimethoxyphenyl)boronic acid**: Synthesis, Structure, and Applications

## Introduction

Arylboronic acids are a cornerstone of modern organic synthesis, prized for their stability, low toxicity, and versatile reactivity.<sup>[1][2]</sup> Among these, multi-functionalized derivatives serve as powerful building blocks for constructing complex molecular architectures. **(2-Formyl-4,5-dimethoxyphenyl)boronic acid** is a prominent example, distinguished by a unique convergence of reactive sites. Its structure incorporates a boronic acid moiety, a synthetically versatile aldehyde (formyl) group, and electron-donating methoxy substituents on the phenyl ring.

This guide, intended for researchers and drug development professionals, provides an in-depth exploration of **(2-Formyl-4,5-dimethoxyphenyl)boronic acid**. We will delve into its structural and physicochemical properties, provide a detailed, field-proven synthesis protocol, and examine its primary application in palladium-catalyzed cross-coupling reactions, offering insights into the causality behind experimental choices to ensure reproducible and successful outcomes.

## Molecular Structure and Physicochemical Properties

**(2-Formyl-4,5-dimethoxyphenyl)boronic acid** is a white to off-white solid. The strategic placement of the formyl group ortho to the boronic acid can lead to interesting intramolecular interactions and, in some solutions, potential isomerization to a cyclic benzoxaborole-like structure, a phenomenon observed in other 2-formylphenylboronic acids.<sup>[1][3]</sup> The dimethoxy substitution pattern enhances the electron density of the aromatic ring, influencing its reactivity in cross-coupling reactions.

Table 1: Physicochemical Properties of **(2-Formyl-4,5-dimethoxyphenyl)boronic acid**

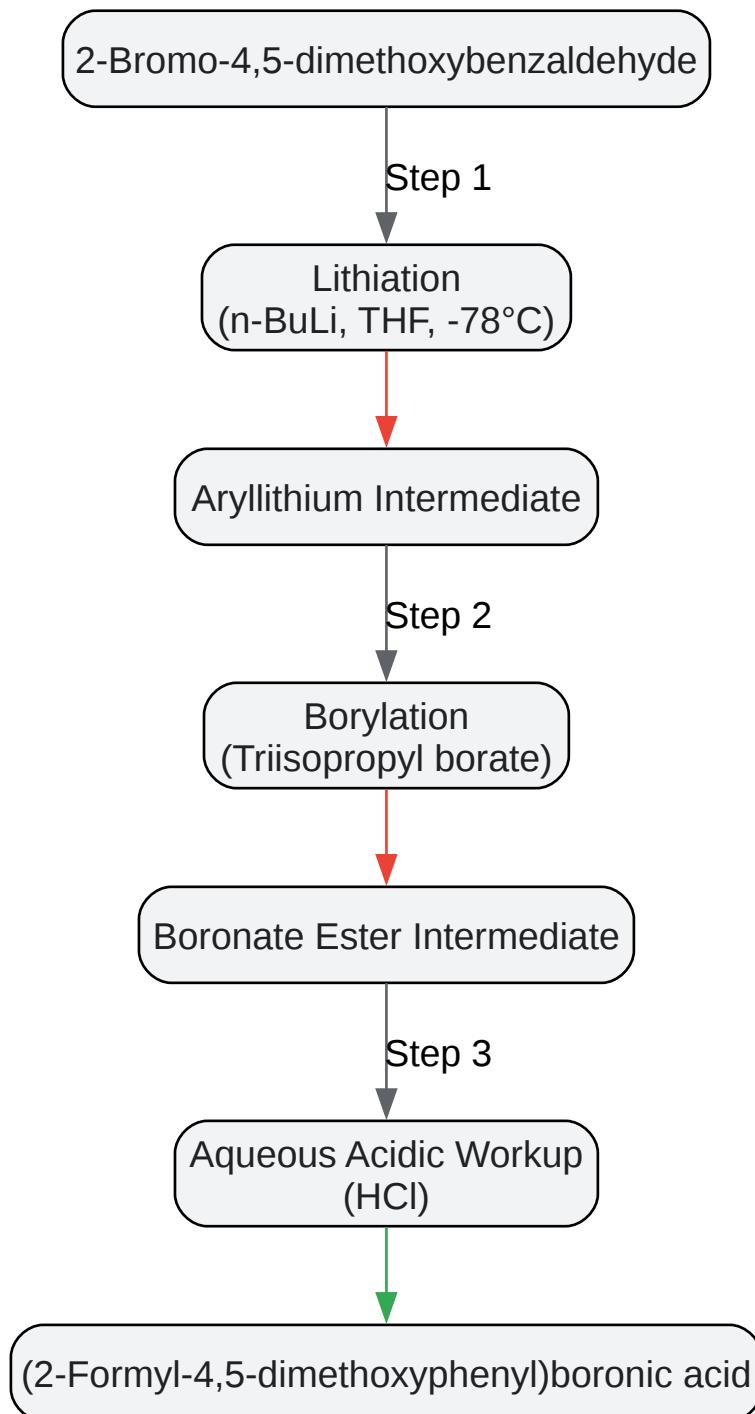
Property	Value	Source
CAS Number	1005346-96-2	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>9</sub> H <sub>11</sub> BO <sub>5</sub>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	209.99 g/mol	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Appearance	White to off-white solid	<a href="#">[5]</a>
Melting Point	200-202 °C	<a href="#">[5]</a>
Predicted pKa	8.13 ± 0.53	<a href="#">[5]</a>
Predicted Boiling Point	433.9 ± 55.0 °C	<a href="#">[5]</a>
Predicted Density	1.27 ± 0.1 g/cm <sup>3</sup>	<a href="#">[5]</a>
Storage Conditions	Inert atmosphere, 2-8°C	<a href="#">[4]</a> <a href="#">[5]</a>

## Synthesis of **(2-Formyl-4,5-dimethoxyphenyl)boronic acid**

The most reliable and common synthesis of arylboronic acids involves a halogen-metal exchange of an appropriate aryl halide, followed by quenching the resulting aryllithium or Grignard reagent with a trialkyl borate. This section details a robust, two-step protocol starting from the commercially available 2-bromo-4,5-dimethoxybenzaldehyde.

## Synthetic Workflow Diagram

The overall transformation from the starting aryl bromide to the final boronic acid product is illustrated below.



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Caption: Synthesis workflow for **(2-Formyl-4,5-dimethoxyphenyl)boronic acid**.

## Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution hinges on the strict exclusion of atmospheric moisture and oxygen, particularly during the lithiation step.

### Materials and Reagents:

- 2-Bromo-4,5-dimethoxybenzaldehyde
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
- Triisopropyl borate
- Hydrochloric acid (HCl), 2 M aqueous solution
- Toluene
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Schlenk flask and standard glassware, oven-dried
- Inert atmosphere (Argon or Nitrogen)

### Step-by-Step Methodology:

- Reaction Setup:
  - Assemble a three-neck round-bottom flask, equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet. Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere.
  - To the flask, add 2-bromo-4,5-dimethoxybenzaldehyde (1.0 equiv) and dissolve it in anhydrous THF (approx. 0.2 M concentration).
- Lithiation (Halogen-Metal Exchange):

- Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical to prevent side reactions.
- Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
- Causality: The n-BuLi acts as a strong base to deprotonate the aryl bromide, forming a highly reactive aryllithium intermediate. The low temperature stabilizes this intermediate.
- Stir the resulting mixture at -78 °C for 1 hour. The reaction progress can be monitored by TLC by quenching a small aliquot with methanol.

- Borylation:

- While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 equiv) dropwise. This is a highly exothermic addition.
- Causality: The nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester, forming a lithium boronate complex. Triisopropyl borate is used due to its steric bulk, which helps prevent the formation of over-arylated boron species.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

- Workup and Hydrolysis:

- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly quench the reaction by adding 2 M HCl. This step hydrolyzes the boronate ester to the desired boronic acid. The pH should be adjusted to approximately 2.
- Stir vigorously for 1-2 hours. A precipitate of the crude boronic acid should form.
- Causality: Acidic conditions are necessary to protonate the boronate ester and release the free boronic acid, which has limited solubility in the aqueous/organic mixture, facilitating its precipitation. A patent for purifying similar formylphenylboronic acids describes dissolving the crude product in an alkaline solution (pH 8-11) to remove insoluble organic impurities before re-precipitating with acid.[7]

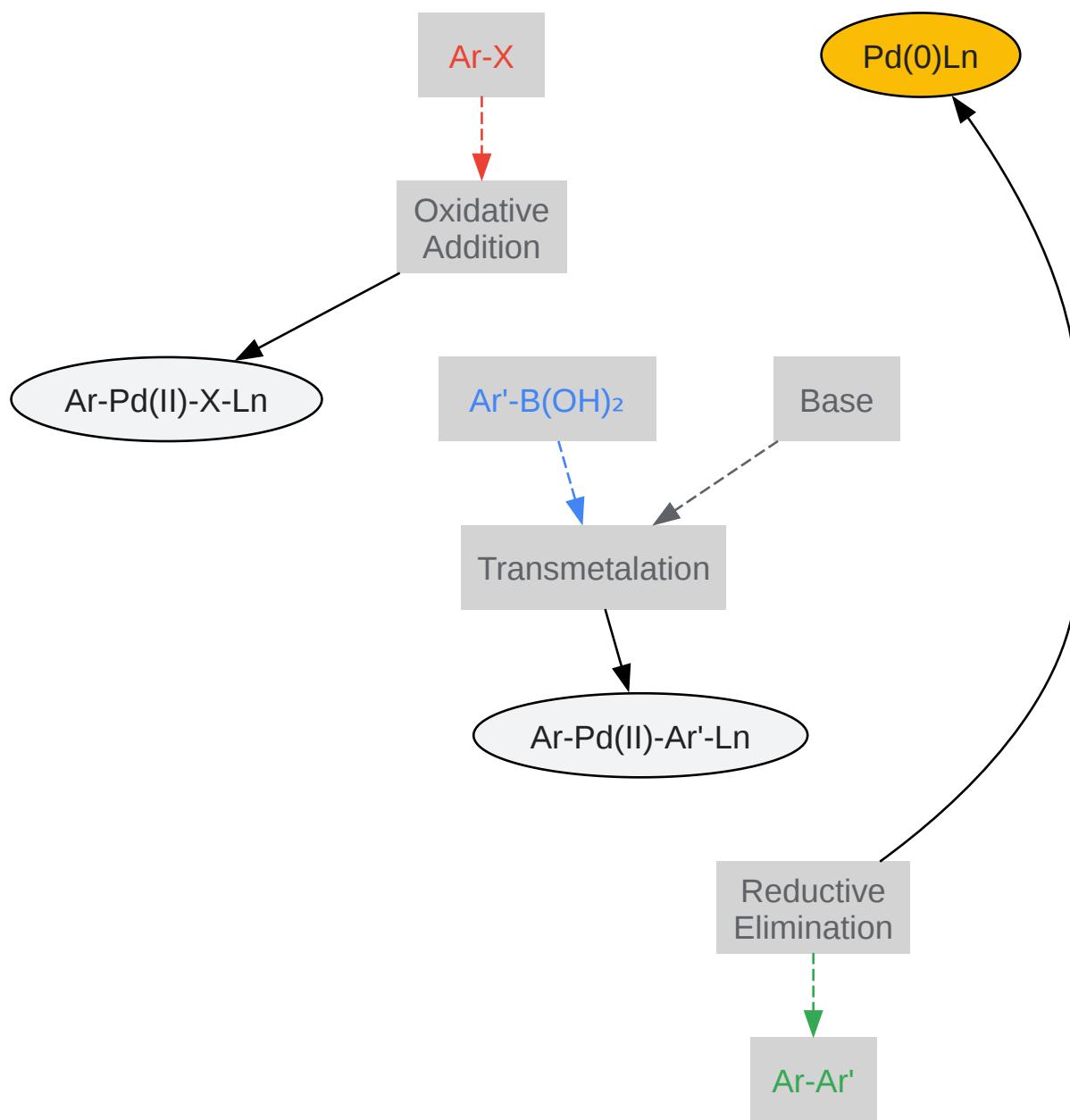
- Purification:
  - Separate the organic layer and extract the aqueous layer twice with toluene or ethyl acetate.
  - Combine the organic layers, wash with brine, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
  - The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture) to yield the pure **(2-Formyl-4,5-dimethoxyphenyl)boronic acid**.

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **(2-Formyl-4,5-dimethoxyphenyl)boronic acid** is in the Suzuki-Miyaura cross-coupling reaction.<sup>[8]</sup> This palladium-catalyzed reaction forges a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a process fundamental to the synthesis of biaryls and other complex organic molecules in drug discovery.<sup>[8][9]</sup>

## Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## General Experimental Protocol for Suzuki-Miyaura Coupling

Key Considerations:

- Catalyst System: For electron-rich and potentially hindered substrates, standard catalysts like  $\text{Pd}(\text{PPh}_3)_4$  may be insufficient.[10] More robust systems using a palladium source (e.g.,  $\text{Pd}(\text{OAc})_2$ ) with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to overcome activation barriers.[10][11][12]
- Base and Solvent: The choice of base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{K}_3\text{PO}_4$ ) and solvent (e.g., dioxane/water, DME/water) is crucial and often needs to be optimized for each specific substrate pair to ensure solubility and facilitate the transmetalation step.[11][12]
- Side Reactions: Protodeboronation, the cleavage of the C-B bond, can be a competing side reaction, especially for electron-rich boronic acids in the presence of base and water.[10]

#### Step-by-Step Methodology:

- Reaction Setup:
  - In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), **(2-Formyl-4,5-dimethoxyphenyl)boronic acid** (1.2-1.5 equiv), and the base (e.g.,  $\text{K}_2\text{CO}_3$ , 2.0-3.0 equiv).
  - Add the palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%) or a combination of a palladium precursor and ligand (e.g.,  $\text{Pd}(\text{OAc})_2$  and SPhos).
- Solvent Addition and Degassing:
  - Add a degassed solvent mixture, such as dioxane and water (e.g., 4:1 ratio). Degassing is performed by bubbling argon or nitrogen through the solvent for 20-30 minutes.
  - Causality: Removing dissolved oxygen is critical as it can oxidize and deactivate the  $\text{Pd}(0)$  catalyst.
- Reaction Execution:
  - Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
- Workup and Purification:
  - Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
  - Wash the mixture with water and then brine to remove the base and other inorganic salts.
  - Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ , filter, and concentrate in vacuo.
  - Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.

## Conclusion

**(2-Formyl-4,5-dimethoxyphenyl)boronic acid** stands out as a highly valuable and versatile intermediate in organic synthesis. Its trifunctional nature—a reactive boronic acid for C-C bond formation, a formyl group for subsequent derivatization, and electron-donating methoxy groups—provides a powerful platform for the efficient synthesis of complex molecules. A thorough understanding of its synthesis and reactivity, particularly in the context of the Suzuki-Miyaura coupling, empowers researchers in medicinal chemistry and materials science to leverage its full potential in the development of novel compounds and therapeutics.

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